molecular formula C10H11BrClNO2 B13020031 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide

2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B13020031
M. Wt: 292.55 g/mol
InChI Key: VCJTZHBEFNWVFV-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C10H11BrClNO2 It is characterized by the presence of bromine, chlorine, and dimethyl groups attached to a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide typically involves the reaction of 2-bromo-4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents.

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Major Products Formed

    Substitution: Various substituted phenoxyacetamides.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

Scientific Research Applications

2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to disrupt cell membrane integrity and enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
  • 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-N,N-dicyclohexylacetamide
  • 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide

Uniqueness

2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide is unique due to its specific combination of bromine, chlorine, and dimethyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

2-(2-bromo-4-chloro-3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C10H11BrClNO2/c1-5-3-7(15-4-8(13)14)9(11)6(2)10(5)12/h3H,4H2,1-2H3,(H2,13,14)

InChI Key

VCJTZHBEFNWVFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)OCC(=O)N

Origin of Product

United States

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